molecular formula C17H22N2O4 B12089871 tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate

Cat. No.: B12089871
M. Wt: 318.4 g/mol
InChI Key: BQLYVZMGQXTZNF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzo[d]oxazole intermediate, which is then coupled with a piperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications that require high stability and specific functional characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]oxazole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The piperidine ring and tert-butyl ester further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives and piperidine-based molecules. Examples include:

Uniqueness

What sets tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-oxo-3H-1,3-benzoxazol-6-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-6-11(7-9-19)12-4-5-13-14(10-12)22-15(20)18-13/h4-5,10-11H,6-9H2,1-3H3,(H,18,20)

InChI Key

BQLYVZMGQXTZNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

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